molecular formula C15H22O9S B1589065 Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside CAS No. 55722-48-0

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

Cat. No.: B1589065
CAS No.: 55722-48-0
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-FQKPHLNHSA-N
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Description

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is a complex biochemical compound widely used in the biomedicine industry. This compound is particularly significant due to its role as a substrate in the analysis of glycosylation reactions and carbohydrate metabolism through various enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside typically involves the acetylation of methyl beta-D-thiogalactopyranoside. The process includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of intermediate acetates, which are subsequently purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques such as chromatography is common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of acetyl groups in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Methyl beta-D-thiogalactopyranoside.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thiogalactopyranosides depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in:

    Chemistry: As a substrate for studying glycosylation reactions.

    Biology: In enzymatic assays to analyze carbohydrate metabolism.

    Medicine: As a tool in the screening of potential therapeutic interventions against glycosylation-related diseases such as Gaucher’s disease and lysosomal storage disorders.

    Industry: In the production of various biochemical products and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects primarily by acting as a substrate for glycosidase enzymes. It inhibits glycosidase activity, making it an essential tool in the study of glycosylation processes. The molecular targets include glycosidase enzymes, and the pathways involved are those related to carbohydrate metabolism and glycosylation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
  • Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Uniqueness

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside is unique due to the presence of a sulfur atom in its structure, which differentiates it from other similar compounds. This sulfur atom imparts distinct chemical properties and reactivity, making it particularly useful in specific biochemical assays and therapeutic screenings.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-FQKPHLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447030
Record name ST51037346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55722-48-0
Record name ST51037346
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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